molecular formula C7H8N4O3 B8688834 4-Amino-3-nitrobenzohydrazide

4-Amino-3-nitrobenzohydrazide

Cat. No.: B8688834
M. Wt: 196.16 g/mol
InChI Key: QGFKIVZRTNIOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-nitrobenzohydrazide is an organic compound with the molecular formula C7H8N4O3. It is a derivative of benzoic acid, characterized by the presence of both an amino group and a nitro group on the benzene ring, along with a hydrazide functional group. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-nitrobenzohydrazide typically involves the nitration of 4-aminobenzoic acid to introduce the nitro group, followed by the conversion of the carboxylic acid group to a hydrazide. The nitration process can be carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent conversion to the hydrazide can be achieved by reacting the nitrobenzoic acid with hydrazine hydrate in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and amino derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamino derivatives.

    Substitution: The amino and nitro groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted benzoic acid derivatives, such as diamino benzoic acids, nitroanilines, and other functionalized aromatic compounds .

Scientific Research Applications

4-Amino-3-nitrobenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as myeloperoxidase, by forming radical intermediates that inactivate the enzyme. This inhibition is achieved through the oxidation of the hydrazide group, leading to the formation of reactive species that disrupt the enzyme’s function .

Comparison with Similar Compounds

    4-Amino-3-nitrobenzoic acid: This compound lacks the hydrazide group but shares the amino and nitro functionalities.

    4-Nitrobenzoic acid hydrazide: Similar to 4-Amino-3-nitrobenzohydrazide but without the amino group.

    4-Aminobenzoic acid hydrazide: Lacks the nitro group but contains the amino and hydrazide groups.

Uniqueness: this compound is unique due to the presence of both amino and nitro groups along with the hydrazide functionality. This combination of functional groups imparts distinct reactivity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

IUPAC Name

4-amino-3-nitrobenzohydrazide

InChI

InChI=1S/C7H8N4O3/c8-5-2-1-4(7(12)10-9)3-6(5)11(13)14/h1-3H,8-9H2,(H,10,12)

InChI Key

QGFKIVZRTNIOHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-amino-3-nitrobenzoic acid (1.64 g, 9 mmol) in THF (25 mL) was added diisopropylcarbodiimide (1.13 g, 9 mmol). The mixture was stirred at RT for 15 min and to the resulting yellow solution was added hydrazine (600 mg, 18 mmol). The resulting orange suspension was stirred at RT for 2 h. The solid was filtered and washed twice with THF to give the title compound: MS: m/z 195.1 (M−1).
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three

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